molecular formula C8H11NO4 B3390021 Ethyl 3-hydroxymethyl-5-methyl-4-isoxazolecarboxylate CAS No. 95104-47-5

Ethyl 3-hydroxymethyl-5-methyl-4-isoxazolecarboxylate

Cat. No. B3390021
CAS RN: 95104-47-5
M. Wt: 185.18 g/mol
InChI Key: YEJLCENFADMRTA-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxymethyl-5-methyl-4-isoxazolecarboxylate is a heterocyclic compound . It is used as a reactant in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves the reaction of diethyl acetylmalonate . Another synthesis method involves the reaction of Ethyl 2-butynoate and 3-Hexen-3-amine, N-9H-fluoren-9-ylidene-, N-oxide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [Na+].[H]O[H].CCOC(=O)c1c©noc1[O-] and the InChI code 1S/C7H9NO4.Na.H2O/c1-3-11-6(9)5-4(2)8-12-7(5)10;;/h10H,3H2,1-2H3;;1H2/q;+1;/p-1 .


Chemical Reactions Analysis

This compound can be used to synthesize 3-Oxoisoxazole-2 (3 H)-carboxamides by reacting with dimethyl-carbamoyl chloride in the presence of potassium t-butoxide. It can also undergo a ring-opening reaction with vinyl oxirane to form Hydroxymethyl-2-propen-1-yl-5-methyl-3 (2 H)-isoxazolone .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.13 (anhydrous basis) . It has a melting point of 276-277 °C (lit.) . The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis of Isoxazole Derivatives

Ethyl 3-hydroxymethyl-5-methyl-4-isoxazolecarboxylate is involved in the synthesis of various isoxazole derivatives. These derivatives are critical starting materials for biomimetic synthesis, like the convergent synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007). Similarly, the compound plays a role in the synthesis of 5-substituted isoxazolecarboxylic acids (Schenone, Fossa, & Menozzi, 1991), which are useful in medicinal chemistry and materials science.

Catalyzed Syntheses

The compound is used in one-pot, three-component syntheses of isoxazole derivatives. These syntheses are catalyzed by various agents like sodium sulfide (Liu & Hou, 2012), and are advantageous due to their high yield, short reaction time, and operational simplicity.

Crystal Structure Analysis

This compound is also used in the synthesis of compounds for crystal structure analysis. For instance, its reaction with hydroxylamine leads to derivatives whose structures are confirmed by X-ray single crystal structure determination (Souldozi et al., 2007). This is significant in understanding molecular configurations and designing new compounds.

Environmental Applications

Research has been conducted on environmentally friendly syntheses involving this compound. These include the synthesis of isoxazol derivatives in aqueous medium, promoting green chemistry and reducing environmental impact (Banpurkar, Wazalwar, & Perdih, 2018).

Anticancer Research

The compound is also explored in the context of anticancer research. Derivatives synthesized from this compound have been evaluated for their anticancer properties, showing potential as novel drug candidates (Badiger, Khatavi, & Kamanna, 2022).

Safety and Hazards

Ethyl 3-hydroxymethyl-5-methyl-4-isoxazolecarboxylate is classified as a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

ethyl 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-12-8(11)7-5(2)13-9-6(7)4-10/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJLCENFADMRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901204604
Record name Ethyl 3-(hydroxymethyl)-5-methyl-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95104-47-5
Record name Ethyl 3-(hydroxymethyl)-5-methyl-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95104-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(hydroxymethyl)-5-methyl-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901204604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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